molecular formula C24H21FO7 B11065640 methyl 3-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11065640
M. Wt: 440.4 g/mol
InChI Key: BJGGZUGHBCPIOT-UHFFFAOYSA-N
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Description

Methyl 3-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a furo[3,2-c]pyran core, which is known for its biological activity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps:

    Formation of the Furo[3,2-c]pyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of the Fluorobenzyl Group: This step can be achieved through nucleophilic substitution reactions where a fluorobenzyl halide reacts with a phenolic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the furo[3,2-c]pyran core, makes it a candidate for drug discovery and development. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the fluorobenzyl group suggests potential interactions with biological targets, enhancing the compound’s efficacy and selectivity.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity to specific molecular targets, while the furo[3,2-c]pyran core could interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
  • Methyl 3-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Uniqueness

The unique combination of the fluorobenzyl group and the furo[3,2-c]pyran core distinguishes this compound from its analogs. The specific positioning of the fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H21FO7

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-[3-[(3-fluorophenyl)methoxy]-4-methoxyphenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C24H21FO7/c1-13-9-19-21(23(26)31-13)20(22(32-19)24(27)29-3)15-7-8-17(28-2)18(11-15)30-12-14-5-4-6-16(25)10-14/h4-11,20,22H,12H2,1-3H3

InChI Key

BJGGZUGHBCPIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)OC)OCC4=CC(=CC=C4)F)C(=O)O1

Origin of Product

United States

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